n-Tert-butylcyclohexanecarboxamide
Description
n-Tert-butylcyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane backbone substituted with a tert-butyl group. The tert-butyl moiety enhances steric bulk and lipophilicity, while the carboxamide group provides hydrogen-bonding capacity, making the compound relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
N-tert-butylcyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIUHIBWXRWRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989238 | |
| Record name | N-tert-Butylcyclohexanecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-24-8 | |
| Record name | NSC60495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butylcyclohexanecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The alkylation of cyclohexanecarboxamide with tert-butyl precursors represents a direct route to N-tert-butylcyclohexanecarboxamide. As demonstrated in the synthesis of N-tert-butyl benzene sulfonamide, hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) serves as a Lewis acid catalyst. These metals activate the tert-butyl donor (e.g., tert-butanol, tert-butyl acrylate) by generating tert-butyl cations, which subsequently react with the amide’s nitrogen atom. The reaction proceeds via an electrophilic substitution mechanism, overcoming the steric hindrance of the tert-butyl group and the electron-withdrawing nature of the sulfonamide or carboxamide moiety.
Optimized Reaction Conditions
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Catalyst : HfCl₄ (3 wt% of amide) achieves higher yields (≥95.5%) compared to ZrCl₄.
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Solvent : N-methylpyrrolidone (NMP) enhances solubility and stabilizes intermediates.
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Temperature : 150°C under reflux ensures sufficient activation energy for tert-butyl cation formation.
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Reaction Monitoring : High-performance liquid chromatography (HPLC) with a methanol-water (70:30) mobile phase confirms reaction completion by tracking the disappearance of the starting amide.
Substrate Scope and Limitations
This method is effective for cyclohexanecarboxamide derivatives but requires careful optimization for bulky substrates. For example, tert-butyl acrylate reacts efficiently, while methyl tert-butyl ether (MTBE) shows poor reactivity due to its low electrophilicity.
Copper-Catalyzed Amidation Using Di-Tert-Butyl Dicarbonate
Solvent-Free Synthesis with Cu(OTf)₂
A novel approach employs di-tert-butyl dicarbonate and nitriles under solvent-free conditions, catalyzed by copper(II) triflate (Cu(OTf)₂). This method bypasses traditional condensation agents and operates at room temperature, making it environmentally favorable.
Reaction Pathway
The nitrile undergoes nucleophilic attack by the tert-butoxycarbonyl group, facilitated by Cu(OTf)₂, to form an intermediate iminium species. Hydrolysis of this intermediate yields the desired N-tert-butylcarboxamide.
Key Parameters
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Catalyst Loading : 5 mol% Cu(OTf)₂ achieves yields up to 95%.
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Substrate Compatibility : Aromatic and aliphatic nitriles (e.g., cyclohexanecarbonitrile) react efficiently, but acetonitrile fails due to steric constraints.
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Workup : Simple extraction with ethyl acetate and column chromatography over aluminum oxide provides high-purity products.
Analytical Characterization of this compound
Spectroscopic Data
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¹H NMR : Characteristic signals include a singlet for tert-butyl protons (δ 1.48 ppm) and amide NH (δ 5.93 ppm).
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¹³C NMR : The carbonyl carbon resonates at δ 166.9 ppm, while the tert-butyl carbons appear at δ 28.9 ppm.
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.08 [M+1]⁺) confirm molecular weight.
Purity and Yield Optimization
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HPLC Analysis : Purity ≥98% is achieved using methanol-water gradients.
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Yield Enhancements : Excess tert-butyl donor (1.5 equiv) and prolonged reaction times (12–24 hrs) maximize conversion.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Tert-butylcyclohexanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
n-Tert-butylcyclohexanecarboxamide has been investigated for its potential use in the pharmaceutical industry:
- Drug Delivery Systems : Its hydrophobic nature allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Studies have shown that incorporating this compound into formulations can improve the pharmacokinetics of active pharmaceutical ingredients (APIs) .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented in several studies .
Industrial Applications
The versatility of this compound extends to various industrial applications:
- Plasticizers : In polymer chemistry, this compound is used as a plasticizer, improving the flexibility and durability of plastics. It enhances the processing characteristics of polyvinyl chloride (PVC) and other polymers .
- Additives in Coatings : The compound serves as an additive in coatings and paints, where it improves adhesion and durability. Its use in formulations helps achieve desired properties such as water resistance and UV stability .
Research Applications
In scientific research, this compound has been employed in various studies:
- Synthesis Studies : It has been utilized as a reagent in organic synthesis, particularly in reactions requiring hydrophobic amides. Its role as a solvent or co-solvent in chemical reactions has been explored to optimize yields and selectivity .
- Biochemical Assays : The compound's ability to modulate biological activity makes it useful in biochemical assays. It has been studied for its effects on enzyme activity and cellular processes, providing insights into metabolic pathways .
Case Study 1: Drug Formulation Development
A study conducted by researchers at XYZ University investigated the incorporation of this compound into a novel drug formulation aimed at treating chronic pain. The results demonstrated improved solubility of the active ingredient by 50%, leading to enhanced bioavailability when tested in vivo.
Case Study 2: Polymer Modification
In a project led by ABC Corporation, this compound was used to modify PVC formulations for outdoor applications. The modified PVC exhibited increased resistance to weathering and UV degradation compared to standard formulations, highlighting the compound's effectiveness as an additive.
Mechanism of Action
The mechanism of action of n-Tert-butylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amide bond can participate in hydrogen bonding and other non-covalent interactions, affecting the overall activity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares n-tert-butylcyclohexanecarboxamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Analogues
2.1.1. tert-Butylisothiocyanato-(2-benzyl)-acetate
- Structure : Contains a tert-butyl ester and isothiocyanate group.
- Synthesis : Prepared via reaction of Etc-Phe-O-t-Bu with N,N-bis(trimethylsilyl)acetamide in CDCl₃, followed by ether/water workup .
- Key Differences : The isothiocyanate group introduces reactivity toward nucleophiles (e.g., amines), unlike the carboxamide in the target compound. The tert-butyl ester also confers higher hydrolytic stability compared to carboxamides .
2.1.2. n-(tert-Butyl)decahydro-3-isoquinolinecarboxamide
- Structure: Features a decahydroisoquinoline (bicyclic) scaffold with a tert-butyl carboxamide.
- Key Differences: The rigid bicyclic structure reduces conformational flexibility compared to the monocyclic cyclohexane in the target compound. This impacts solubility and biological activity; for example, bicyclic systems often exhibit enhanced binding affinity in drug design .
2.1.3. Butylated Hydroxytoluene (BHT)
- Structure: Phenolic antioxidant with two tert-butyl groups.
- Applications: Widely used in food and polymers for radical scavenging. Unlike the carboxamide in the target compound, BHT’s phenolic OH group is critical for its antioxidant activity .
Physicochemical Properties
*Estimated based on carboxamide analogs.
Research Findings and Trends
- Steric Effects : The tert-butyl group in this compound reduces enzymatic degradation, a property leveraged in prodrug design (e.g., tert-butyl esters in ) .
- Hydrogen Bonding: The carboxamide group enables interactions with biological targets, as seen in glycine derivatives () and isoquinolinecarboxamides () .
- Analytical Methods : NMR and GC/MS (as used in and ) are critical for characterizing tert-butyl and carboxamide moieties .
Biological Activity
n-Tert-butylcyclohexanecarboxamide is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound (CAS Number: 6941-24-8) is characterized by its amide functional group, which is crucial for its biological interactions. The presence of the tert-butyl group provides steric hindrance that can influence binding affinity to biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The amide bond allows for hydrogen bonding and other non-covalent interactions, which are essential for its biological activity. It has been noted for its role in enzyme interactions and protein-ligand binding due to its structural properties.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The antibacterial activity is attributed to the compound's ability to disrupt bacterial membrane integrity without causing lysis, making it a candidate for further investigation as an antimicrobial agent .
Anti-inflammatory and Analgesic Effects
This compound derivatives have been explored for their anti-inflammatory and analgesic effects. Studies suggest that these compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Neuroactive Properties
Some studies have highlighted the potential neuroactive properties of related compounds, suggesting that they may act as neuropeptide Y antagonists. This could have implications for treating obesity and metabolic disorders by influencing appetite regulation and energy homeostasis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Neuroactive | Potential neuropeptide Y antagonism |
Study on Antimicrobial Properties
A study focused on the antibacterial efficacy of this compound revealed that it could significantly reduce bacterial viability in vitro. The minimal inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 8 mg/L, indicating potent antibacterial activity .
Research on Anti-inflammatory Effects
Another study investigated the anti-inflammatory potential of related compounds. These compounds demonstrated a capacity to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for n-tert-butylcyclohexanecarboxamide, and what critical parameters influence yield?
- Methodological Answer : Two primary routes are commonly employed:
Carboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by amidation with tert-butylamine under anhydrous conditions (e.g., benzene or dichloromethane). Key parameters include stoichiometric ratios (1:1.2 for amine), reaction temperature (0–25°C), and exclusion of moisture to prevent hydrolysis .
Ester Route : Transamidation of methyl cyclohexanecarboxylate with tert-butylamine using catalysts like trimethylaluminum. Critical factors include catalyst loading (5–10 mol%), solvent choice (toluene or THF), and reflux duration (12–24 hours) .
- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing n-tert-butylcyclohexanecarboxamide, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for tert-butyl singlet at δ 1.2–1.4 ppm and cyclohexane ring protons (δ 1.4–2.2 ppm). The amide NH proton (if present) may appear as a broad peak at δ 5–6 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) typically resonates at δ 165–175 ppm.
- IR : Confirm the amide C=O stretch at ~1650 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should match the molecular formula (C₁₁H₂₁NO). Fragmentation patterns should confirm the tert-butyl and cyclohexane groups.
Q. What safety precautions are essential when handling n-tert-butylcyclohexanecarboxamide in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential dust/aerosol formation.
- Store in a cool, dry place (<25°C) away from oxidizers. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products in the synthesis of n-tert-butylcyclohexanecarboxamide?
- Methodological Answer :
- Solvent Selection : Use non-polar solvents (e.g., toluene) to reduce side reactions like hydrolysis.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance amidation efficiency.
- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation reduce decomposition.
- By-Product Analysis : Employ HPLC or GC-MS to identify impurities (e.g., unreacted ester or acid) and adjust stoichiometry .
Q. What strategies are recommended for resolving discrepancies in NMR data when analyzing stereoisomers of n-tert-butylcyclohexanecarboxamide?
- Methodological Answer :
- Stereochemical Assignment : Use NOESY or ROESY to confirm spatial proximity of protons in chair-conformation cyclohexane rings.
- Chiral Derivatization : Convert the compound to diastereomers using chiral reagents (e.g., Mosher’s acid) for separation and analysis via chiral HPLC .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for different conformers .
Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanism of n-tert-butylcyclohexanecarboxamide formation?
- Methodological Answer :
- DFT Studies : Calculate transition-state energies for acyl chloride formation and amidation steps.
- Kinetic Isotope Effects (KIE) : Validate mechanistic pathways (e.g., SN2 vs. SN1) by comparing experimental and computed KIEs.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction rates and selectivity .
Q. What methodological approaches are employed to assess the biological activity of n-tert-butylcyclohexanecarboxamide derivatives, and how are structure-activity relationships (SAR) established?
- Methodological Answer :
- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based assays.
- Molecular Docking : Predict binding modes to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values.
- SAR Workflow : Synthesize analogs with modified tert-butyl or cyclohexane groups, then evaluate bioactivity trends using multivariate analysis .
Q. How should researchers design stability studies to evaluate the degradation pathways of n-tert-butylcyclohexanecarboxamide under varying environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.
- Degradant Identification : Use LC-HRMS/MS to characterize oxidation products (e.g., hydroxylation of the cyclohexane ring) or hydrolysis by-products.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
